cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
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Description
“Cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . The compound has a molecular weight of 264.35 . It is a light yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,3S)-3-[2-(methylsulfanyl)benzoyl]cyclopentanecarboxylic acid . The InChI code for this compound is 1S/C14H16O3S/c1-18-12-5-3-2-4-11(12)13(15)9-6-7-10(8-9)14(16)17/h2-5,9-10H,6-8H2,1H3,(H,16,17)/t9-,10+/m0/s1 .Scientific Research Applications
1. Analytical Chemistry Applications
The determination and monitoring of metabolites related to various chemicals in human urine is a significant application of compounds like cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid. For instance, Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, which can be relevant for similar compounds (Arrebola et al., 1999). Similarly, Kühn et al. (1996) described a method for the simultaneous determination of pyrethroid metabolites in human urine, which showcases the relevance of such compounds in analytical methodologies (Kühn et al., 1996).
2. Synthetic Chemistry Applications
In the field of synthetic chemistry, compounds like this compound play a role in the synthesis of various chemical structures. Szakonyi et al. (1998) discussed the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers using similar compounds, highlighting their importance in synthetic pathways (Szakonyi et al., 1998).
Properties
IUPAC Name |
(1R,3S)-3-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-5-3-2-4-11(12)13(15)9-6-7-10(8-9)14(16)17/h2-5,9-10H,6-8H2,1H3,(H,16,17)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVZQBIBIVCEEI-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@H]2CC[C@H](C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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